molecular formula C25H19N3O2 B2570023 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901020-28-8

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2570023
CAS No.: 901020-28-8
M. Wt: 393.446
InChI Key: UBZZCFIOKKABRM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield dihydro derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The exact pathways and molecular targets may vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinolines and pyrazolopyrimidines, which share structural similarities but differ in their biological activities and applications. For example:

Properties

IUPAC Name

14-(4-methylphenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-7-9-17(10-8-16)24-20-15-26-21-14-23-22(29-11-12-30-23)13-19(21)25(20)28(27-24)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZCFIOKKABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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